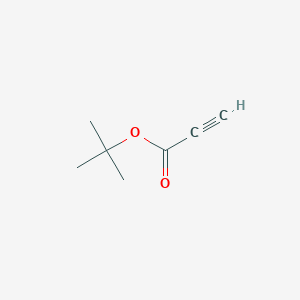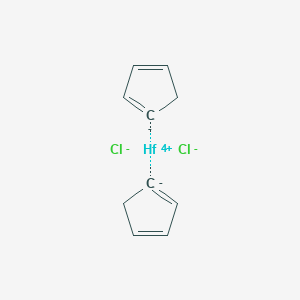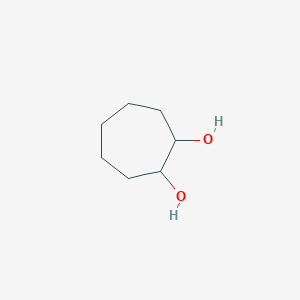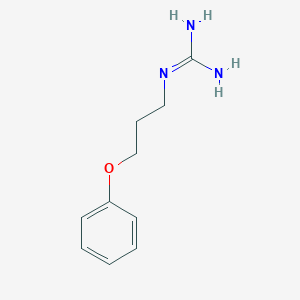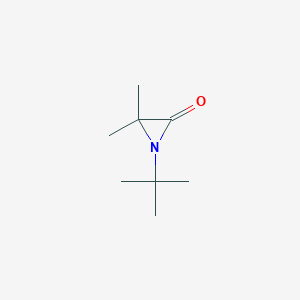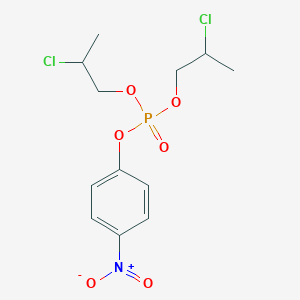
Bis(2-chloropropyl) p-nitrophenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloropropyl) p-nitrophenyl phosphate (BCPNP) is an organophosphate compound that has been widely used in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of neurotransmitters. BCPNP has been used as a model compound for studying the mechanism of action of organophosphates and for developing new AChE inhibitors.
作用機序
Bis(2-chloropropyl) p-nitrophenyl phosphate inhibits AChE by binding to the active site of the enzyme and forming a covalent bond with the serine residue in the catalytic triad. This covalent bond prevents AChE from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of cholinergic receptors.
Biochemical and Physiological Effects:
Bis(2-chloropropyl) p-nitrophenyl phosphate has been shown to cause a range of biochemical and physiological effects in animals and humans. Inhibition of AChE by Bis(2-chloropropyl) p-nitrophenyl phosphate leads to overstimulation of cholinergic receptors, which can cause symptoms such as muscle twitching, convulsions, respiratory distress, and death. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been shown to cause oxidative stress, DNA damage, and neuroinflammation.
実験室実験の利点と制限
Bis(2-chloropropyl) p-nitrophenyl phosphate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, making it useful for studying the role of AChE in neurotransmitter regulation. Bis(2-chloropropyl) p-nitrophenyl phosphate is also relatively stable and easy to synthesize. However, Bis(2-chloropropyl) p-nitrophenyl phosphate has several limitations as a research tool. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Bis(2-chloropropyl) p-nitrophenyl phosphate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving Bis(2-chloropropyl) p-nitrophenyl phosphate. One area of interest is the development of new AChE inhibitors based on the structure of Bis(2-chloropropyl) p-nitrophenyl phosphate. Researchers are also investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new methods for detecting and quantifying Bis(2-chloropropyl) p-nitrophenyl phosphate in environmental and biological samples. Finally, researchers are investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the effects of organophosphate exposure on human health.
合成法
Bis(2-chloropropyl) p-nitrophenyl phosphate can be synthesized by reacting p-nitrophenol with 2-chloropropylphosphonic acid in the presence of a catalyst such as triethylamine. The reaction yields Bis(2-chloropropyl) p-nitrophenyl phosphate as a yellow crystalline solid.
科学的研究の応用
Bis(2-chloropropyl) p-nitrophenyl phosphate has been used extensively in scientific research to study the mechanism of action of organophosphates and to develop new AChE inhibitors. Bis(2-chloropropyl) p-nitrophenyl phosphate has been used as a model compound to investigate the binding of organophosphates to AChE and to study the kinetics of inhibition. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been used to develop new AChE inhibitors with improved potency and selectivity.
特性
CAS番号 |
14663-72-0 |
|---|---|
製品名 |
Bis(2-chloropropyl) p-nitrophenyl phosphate |
分子式 |
C12H16Cl2NO6P |
分子量 |
372.13 g/mol |
IUPAC名 |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
正規SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
同義語 |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



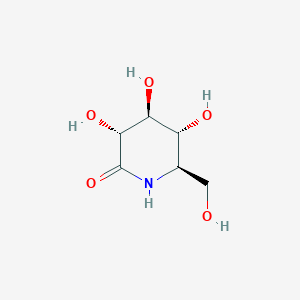
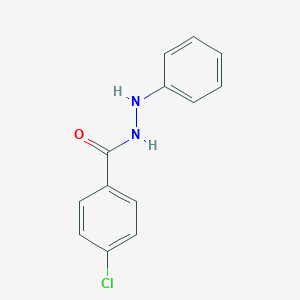
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
